3,6-Dichloro-4-(chloromethyl)pyridazine
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Overview
Description
3,6-Dichloro-4-(chloromethyl)pyridazine is a chemical compound with the molecular formula C5H3Cl3N2 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(chloromethyl)pyridazine typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride (POCl3) at temperatures ranging from 0 to 80°C . The reaction proceeds through the formation of intermediate compounds, which are then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-(chloromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3,6-Dichloro-4-(chloromethyl)pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(chloromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Similar in structure but lacks the chloromethyl group.
3,6-Dichloro-4-methylpyridazine: Contains a methyl group instead of a chloromethyl group.
3,6-Dichloro-4,5-dimethylpyridazine: Contains two methyl groups at positions 4 and 5.
Uniqueness
3,6-Dichloro-4-(chloromethyl)pyridazine is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for specific interactions with molecular targets that may not be possible with other similar compounds .
Properties
Molecular Formula |
C5H3Cl3N2 |
---|---|
Molecular Weight |
197.45 g/mol |
IUPAC Name |
3,6-dichloro-4-(chloromethyl)pyridazine |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)9-10-5(3)8/h1H,2H2 |
InChI Key |
DTEZLUVFUMIDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)CCl |
Origin of Product |
United States |
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